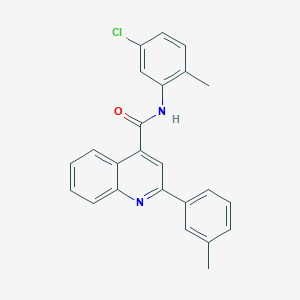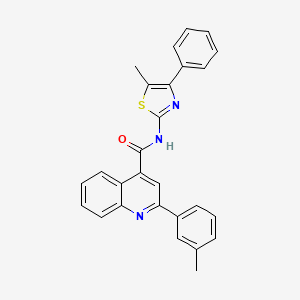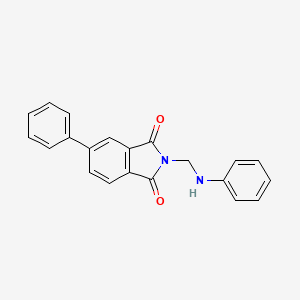![molecular formula C27H22Cl2N2O3 B11662694 Propyl 4-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11662694.png)
Propyl 4-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The amido group is introduced by reacting the quinoline derivative with an appropriate amine under conditions such as reflux in a suitable solvent like dichloromethane.
Esterification: The final step involves the esterification of the benzoic acid derivative with propanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar structures but different oxidation states.
2,4-Dichlorophenyl Derivatives: Compounds with similar substituents on the phenyl ring.
Uniqueness
PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C27H22Cl2N2O3 |
|---|---|
分子量 |
493.4 g/mol |
IUPAC 名称 |
propyl 4-[[2-(2,4-dichlorophenyl)-3-methylquinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H22Cl2N2O3/c1-3-14-34-27(33)17-8-11-19(12-9-17)30-26(32)24-16(2)25(20-13-10-18(28)15-22(20)29)31-23-7-5-4-6-21(23)24/h4-13,15H,3,14H2,1-2H3,(H,30,32) |
InChI 键 |
HZWZPIYVMYPXKE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11662624.png)

![Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B11662626.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662629.png)
![ethyl 4-{5-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B11662636.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-chlorobenzamide](/img/structure/B11662638.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662642.png)
![1,3,7-trimethyl-8-{[2-(octyloxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11662647.png)
![N'-[(E)-phenylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662657.png)

![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11662667.png)
![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B11662669.png)
